Morpholine, 4-(1-oxooctadecyl)-

Overview

Description

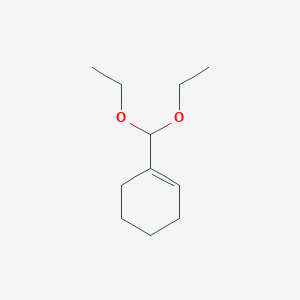

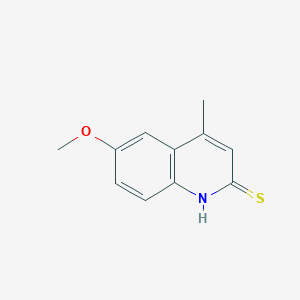

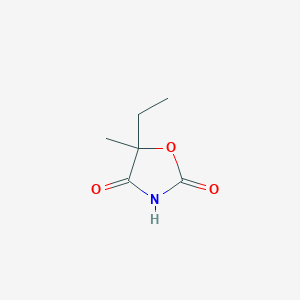

“Morpholine, 4-(1-oxooctadecyl)-” is a compound with the molecular formula C22H43NO2 . It is also known by other names such as 1-Morpholinooctadecan-1-one and stearoylmorpholine . The molecular weight of this compound is 353.6 g/mol .

Synthesis Analysis

Morpholines are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis

Morpholines are synthesized from 1,2-amino alcohols and their derivatives . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “Morpholine, 4-(1-oxooctadecyl)-” include a molecular weight of 353.6 g/mol, an XLogP3-AA of 7.8, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 16 .Scientific Research Applications

Therapeutic Development : Morpholine and its derivatives are significant in developing therapeutic agents to address a broad range of medical ailments. Their physicochemical properties like polarity and solubility, along with low cost and availability, make them suitable for synthesizing potent drugs (Kumar, Vulichi, & Kapur, 2016).

Combustion Chemistry : Morpholine, as a secondary amine with industrial applications, has been studied in the context of combustion chemistry. It serves as a model fuel containing both oxygen and nitrogen hetero-atoms, important in understanding pollutant emission during combustion (Lucassen et al., 2009).

Synthetic Building Blocks in Medicinal Chemistry : Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are essential building blocks in medicinal chemistry research. These compounds exhibit similarities in lipophilicity to morpholine and play a role in the structural design of drug candidates (Walker, Eklov, & Bedore, 2012).

Catalysts and Biologically Active Substances : Morpholines are used as catalysts, auxiliaries, and active substances in medicinal and organic chemistry. They serve as building blocks for the preparation of various biologically relevant compounds (Palchikov, 2013).

Synthesis of Enantiomerically Pure Morpholine Building Blocks : The efficient synthesis of enantiomerically pure morpholine building blocks remains a challenge. Recent work has focused on developing optically pure 3-hydroxymethylmorpholine building blocks and their sulfamidates, crucial for medicinal chemistry (Stojiljkovic et al., 2022).

Compact Modules for Medicinal Chemistry : Structurally novel morpholine amino acids have been synthesized, serving as compact modules in medicinal chemistry. These modules could potentially modulate the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Advances in Synthesis Techniques : Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from various starting materials have been highlighted, with a focus on stereoselective syntheses and transition metal catalysis (Palchykov & Chebanov, 2019).

Pharmacological Interest and Development : Morpholine derivatives have been explored for their broad spectrum of pharmacological activities. The review of these derivatives highlights their potential in designing novel therapeutic agents (Asif & Imran, 2019).

Morpholine as a Privileged Pharmacophore : Morpholine is a privileged pharmacophore in medicinal chemistry, contributing to various therapeutic activities. Its role in enhancing drug potency and modulating pharmacokinetic properties has been emphasized (Kumari & Singh, 2020).

Green Polymerization Applications : Morpholine derivatives, such as 4-(oxiran-2-ylmethyl)morpholine, have been synthesized and used in green polymerization processes, highlighting their environmental sustainability (Seghier & Belbachir, 2016).

Mechanism of Action

Target of Action

Morpholine, 4-(1-oxooctadecyl)-, is a morpholine-modified ruthenium-based agent . The primary targets of this compound are multidrug-resistant bacteria, particularly Staphylococcus aureus . These bacteria are a significant threat to global public health due to the overuse and misuse of antibiotics .

Mode of Action

The compound interacts with its bacterial targets through a multi-target mechanism . The most active complex of this compound, Ru(II)-3, exhibits strong potency against Staphylococcus aureus .

Biochemical Pathways

The compound affects the bacterial membrane and induces reactive oxygen species (ROS) production in bacteria . This interaction disrupts the normal functioning of the bacteria, leading to their death .

Result of Action

The action of Morpholine, 4-(1-oxooctadecyl)- results in the destruction of the bacterial membrane and the induction of ROS production in bacteria . This leads to the death of the bacteria, effectively treating the infection . Importantly, Ru(II)-3 very efficiently removes biofilms produced by bacteria, inhibits the secretion of bacterial exotoxins, and enhances the activity of many existing antibiotics .

Action Environment

Safety and Hazards

“Morpholine, 4-(1-oxooctadecyl)-” is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child .

Future Directions

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . This is mainly due to its contribution to a plethora of biological activities as well as to an improved pharmacokinetic profile of such bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance .

Properties

IUPAC Name |

1-morpholin-4-yloctadecan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)23-18-20-25-21-19-23/h2-21H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRZFGPYQDAGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432918 | |

| Record name | Morpholine, 4-(1-oxooctadecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5299-54-7 | |

| Record name | Morpholine, 4-(1-oxooctadecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B3053234.png)

![2-[(Hydroxymethyl)amino]-2-methylpropanol](/img/structure/B3053237.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate](/img/structure/B3053242.png)

![Benzene, 1,1'-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]-](/img/structure/B3053250.png)